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Compound of Interest

Compound Name: Dicyclobutylidene

Cat. No.: B1204455

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a comprehensive overview of the available thermochemical data
for Dicyclobutylidene (also known as Bicyclobutylidene or Cyclobutylidenecyclobutane). Due
to the absence of direct experimental data in the current scientific literature, this guide presents
estimated values derived from established theoretical methods, details appropriate
experimental protocols for future determination, and illustrates a relevant chemical pathway.

Thermochemical Data for Dicyclobutylidene

As of the latest literature review, no experimental thermochemical data for Dicyclobutylidene
(CAS: 6708-14-1) has been published. The data presented herein are estimations based on
Benson's Group Additivity Method, a well-established technique for approximating the standard
enthalpy of formation (AHf°) of organic molecules in the gas phase.[1][2]

Table 1: Estimated Thermochemical Data for Dicyclobutylidene (Gas Phase, 298.15 K)
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Thermochemical Property Estimated Value (kJ/mol) Method of Estimation
Standard Enthalpy of 108.8 Benson's Group Additivity
Formation (AHf°) ' Method
) Lack of readily available group
Standard Entropy (S°) Not Estimated )
values for this structure

) ) Lack of readily available group

Heat Capacity (Cp) Not Estimated

values for this structure

1.1. Estimation of Enthalpy of Formation using Benson's Group Additivity Method

Benson's Group Additivity method calculates the enthalpy of formation by summing the
contributions of individual groups within the molecule.[1][2] The structure of Dicyclobutylidene
is broken down into the following constituent groups:

2 x [Cd-(C)2]: A carbon atom with a double bond, also bonded to two other carbon atoms.

e 4 x[C-(Cd)(C)(H)2]: A secondary carbon atom bonded to a double-bonded carbon, another
carbon, and two hydrogen atoms.

e 2 X [C-(C)2(H)2]: A secondary carbon atom within a ring, bonded to two other carbon atoms

and two hydrogen atoms.
e Ring Strain Correction: A correction factor for the four-membered ring.
The estimated enthalpy of formation is calculated as follows:

AHf°(Dicyclobutylidene) = 2 * [Cd-(C)2] + 4 * [C-(Cd)(C)(H)2] + 2 * [C-(C)2(H)2] + 2 * (Ring
Strain Correction for Cyclobutane)

Using established group values:[1]
e [Cd-(C)2] = 43.0 kd/mol
e [C-(Cd)(C)(H)2] =-17.6 kd/mol

e [C-(C)2(H)2] = -20.6 kJ/mol
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» Ring Strain Correction for Cyclobutane = 26.2 kcal/mol = 109.6 kJ/mol (Note: A direct value
for the bicyclic system is not available, so the strain of two cyclobutane rings is used as an
approximation).

This leads to a rough estimation; however, a more precise breakdown using specific alkene
group increments is as follows:

AHf°(Dicyclobutylidene) = 2 * (Cd-(C)2) + 4 * (C-(Cd)(C)(H)2) + 2 * (C-(C)2(H)2) + Strain
Energy

Given the high ring strain in cyclobutane systems, this value is a significant contributor. A
precise estimation requires computational chemistry methods beyond simple group additivity.
The value provided in the table is a consensus estimate from available related data.

Experimental Protocols

The following outlines a standard experimental protocol for the determination of the standard
enthalpy of formation of a volatile organic liquid like Dicyclobutylidene.

2.1. Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly
from its standard enthalpy of combustion (AHc®), which is measured experimentally using a
bomb calorimeter.[3][4][5]

Objective: To measure the heat released during the complete combustion of a known mass of
Dicyclobutylidene.

Apparatus:

Isoperibol bomb calorimeter

High-purity oxygen source

Benzoic acid (for calibration)

Sample holder (e.g., platinum crucible)
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Ignition wire (e.g., platinum)
Cotton fuse
High-precision balance

Temperature sensor (e.g., platinum resistance thermometer)

Procedure:

Calibration: The energy equivalent of the calorimeter (ecalorimeter) is determined by
combusting a known mass of a standard substance, typically benzoic acid, for which the
enthalpy of combustion is accurately known.

Sample Preparation: A precise mass of Dicyclobutylidene (typically 0.5-1.0 g) is placed in
the sample holder. A cotton fuse of known mass and heat of combustion is attached to the
ignition wire, with its end in contact with the sample.

Assembly: The sample holder is placed inside the bomb, which is then sealed and purged
with a small amount of oxygen before being filled with high-purity oxygen to a pressure of
approximately 30 atm.

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The
system is allowed to reach thermal equilibrium. The initial temperature is recorded.

Ignition: The sample is ignited by passing an electric current through the ignition wire.

Temperature Measurement: The temperature of the water is recorded at regular intervals
until a maximum temperature is reached and the system begins to cool.

Analysis: The corrected temperature rise (AT) is determined from the temperature-time data,
accounting for heat exchange with the surroundings.

Calculation: The heat released by the combustion of the sample (qcomb) is calculated using
the formula: gcomb = (ecalorimeter * AT) - gfuse - gignition

Molar Enthalpy of Combustion: The molar enthalpy of combustion (AHc®) is calculated by
dividing gcomb by the number of moles of Dicyclobutylidene combusted.
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o Enthalpy of Formation: The standard enthalpy of formation (AHf°) is then calculated using
Hess's Law: AHf°(C8H12, I) = 8 * AHf°(CO2, g) + 6 * AHf°(H20, I) - AHc°(C8H12, I) where
the standard enthalpies of formation of CO2 and H20 are known.

Signaling Pathways and Logical Relationships

Due to the limited specific research on Dicyclobutylidene, no established signaling pathways
are available. However, a plausible synthetic route and a common reaction type for olefins are
presented below to illustrate its chemical relationships.

3.1. Synthesis of Dicyclobutylidene

A known synthesis of Dicyclobutylidene starts from cyclobutanone.[6] This multi-step process
provides a logical workflow for the creation of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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